molecular formula C17H16N2O3 B1684518 SU-5402 CAS No. 215543-92-3

SU-5402

Número de catálogo: B1684518
Número CAS: 215543-92-3
Peso molecular: 296.32 g/mol
Clave InChI: JNDVEAXZWJIOKB-JYRVWZFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SU 5402 es un inhibidor potente y selectivo del receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2), el receptor 1 del factor de crecimiento de fibroblastos (FGFR-1) y el receptor beta del factor de crecimiento derivado de plaquetas (PDGFRB). Se ha utilizado ampliamente en la investigación científica debido a su capacidad para inhibir estos receptores con alta especificidad y potencia .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SU 5402 implica la preparación de 3-[(3- o 4-carboxietilpirrol-2-il)metilidenil]indolin-2-onas sustituidas. Las condiciones de reacción normalmente incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para SU 5402 no están ampliamente documentados, el compuesto se sintetiza en laboratorios utilizando técnicas de síntesis orgánica estándar. El proceso implica múltiples pasos, incluida la preparación de intermedios y la reacción de acoplamiento final para formar el compuesto activo .

Análisis De Reacciones Químicas

Tipos de Reacciones

SU 5402 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran SU 5402 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas, presiones y niveles de pH controlados para lograr las transformaciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de SU 5402 dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos pueden incluir varios derivados y formas modificadas del compuesto original .

Aplicaciones Científicas De Investigación

SU5402 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1) . It has a half maximal inhibitory concentration (IC₅₀) of 10-20 µM in the presence of 1 mM ATP . SU5402 also inhibits aFGF-induced tyrosine phosphorylation of ERK1 and ERK2 (IC 50 = 10-20 µM) . Unlike SU4984, SU5402 weakly inhibits tyrosine phosphorylation of the PDGF receptor and does not inhibit phosphorylation of the insulin receptor, nor does it inhibit the kinase activity of the EGF receptor .

Scientific Research Applications of SU5402

  • Anti-proliferative and Anti-angiogenic Agent: SU5402 has been hypothesized for use as an antiproliferative and/or antiangiogenic agent to counteract uncontrolled proliferation and angiogenesis in cancer because it does not inhibit the phosphorylation of insulin receptors and exhibits no inhibitory effects on EGF receptor kinase .
  • Inhibitor of FGF Signaling: SU5402 is used to block FGF signaling .
  • Study of Tumorigenesis Stages: SU5402 is used in studies that mimic most stages of tumorigenesis, such as rapid remodeling of the extracellular matrix followed by angiogenesis and proliferation of newly recruited pleuripotent cells before they differentiate .
  • Inhibits Cell Proliferation: SU5402 has been shown to inhibit the proliferation of non-small cell lung cancer cells in a dose-dependent manner .
  • VEGFR and FGFR inhibitor: SU5402 is a potent, selective VEGFR and FGFR inhibitor . IC50 values are 0.02 (VEGFR2), 0.03 (FGFR1), 0.51 (PDGFRβ) and >100 μM (EGFR) .
  • MEK/ERK Pathway Inhibitor: SU5402 is a MEK/ERK pathway inhibitor that inhibits VEGFR2, FGFR1, and PDGFRB .
  • Tyrosine Kinase Inhibitor: SU5402 is a cell-permeable, reversible, and ATP-competitive inhibitor of the tyrosine kinase activity of FGFR1 .

Case Studies

  • Tail Fin Regeneration in Teleost Fish: A study using the sailfin molly Poecilia latipinna, which can regenerate its tail-fin if amputated, found that SU5402 had a profound negative impact on its growth . Immunolocalization of FGF-2 in the regenerating fin tissue suggested a reduction in its expression and a change in its localization pattern upon treatment with SU5402 . SU5402 treatment also caused a significant delay in the attainment of specific stages of epimorphic regeneration, such as wound healing, blastema, and differentiation .
  • Non-Small Cell Lung Cancer (NSCLC): Studies have evaluated the contribution of FGF/FGFR-mediated signals to the malignant growth of NSCLC . The study found that FGF2- and FGF7-induced phosphorylation of ERK and S6 ribosomal protein was suppressed by FGFR inhibitors SU5402 and PD166866 . Also, the basal phosphorylation levels of these signaling molecules were significantly reduced in serum-starved NSCLC cells, indicating a significant contribution of autocrine FGFR-mediated signals to maintain mitogen-activated protein kinase and phosphatidylinositol 3-kinase activities under serum-deprived conditions .
  • LNCaP Tumor Growth: Pharmacological inhibition of FGF receptor signaling with SU5402 results in a decrease in the growth of LNCaP tumors generated subcutaneously by co-injecting LNCaP cells .
  • Chondrocytes Study: A study evaluated early-generation FGFR TKIs (SU5402, PD173074) and late-generation ones and found that TKIs inhibit FGFR signaling in cultured chondrocytes .
  • Neural Stem Cells: SU5402 attenuates integrin β4-induced differentiation of neural stem cells .
  • Tumor growth in HCC: In vivo experiments confirmed that SU5402 reduces tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent for HCC .

Mecanismo De Acción

SU 5402 ejerce sus efectos mediante la unión competitiva al sitio de unión de ATP en el receptor del factor de crecimiento de fibroblastos (FGFR). Esta unión inhibe la actividad de las tirosina quinasas, que son esenciales para las vías de señalización involucradas en el crecimiento celular, la diferenciación y la supervivencia. Al inhibir estas vías, SU 5402 puede bloquear eficazmente la proliferación y la migración de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares a SU 5402 incluyen:

  • CTK7A
  • HIF-2α-IN-8
  • Tilorona dihidrocloruro
  • Sulfato de glucosamina
  • HIF1-IN-3

Singularidad

SU 5402 es único debido a su alta especificidad y potencia en la inhibición de VEGFR-2, FGFR-1 y PDGFRB. Esta selectividad lo convierte en una herramienta valiosa en la investigación científica para estudiar los roles de estos receptores en varios procesos biológicos y enfermedades .

Actividad Biológica

SU-5402 is a potent inhibitor of fibroblast growth factor receptors (FGFR) and vascular endothelial growth factor receptors (VEGFR), making it a significant compound in cancer research and developmental biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure:

  • Name: this compound
  • Chemical Formula: 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid
  • Purity: ≥95%

This compound selectively inhibits FGFR and VEGFR, with IC50 values indicating high potency:

  • VEGFR2: 0.02 µM
  • FGFR1: 0.03 µM
  • PDGFRβ: 0.51 µM
  • EGFR: >100 µM .

The compound functions by binding irreversibly to FGFRs, effectively blocking FGF signaling pathways that are often dysregulated in cancerous tissues. This inhibition can lead to reduced cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, in studies involving triple-negative breast cancer cell lines MFM223 and SUM52, treatment with this compound resulted in over 50% cell death after 72 hours, compared to less than 10% in non-FGFR2-overexpressing cells .

Table 1: Effects of this compound on Cell Viability

Cell Line% Cell Death (72h Treatment)
MFM223>50%
SUM52>50%
MDA-MB-231<10%

Impact on Regeneration Processes

A study utilizing the sailfin molly (Poecilia latipinna) as a model organism revealed that this compound significantly impairs the regenerative capacity of fin tissue. Treated fish exhibited delayed progression through critical stages of regeneration (wound healing, blastema formation, differentiation) compared to controls. The regeneration process was notably slower, with treated fins failing to reach their original length within the expected timeframe .

Table 2: Regeneration Stages in Treated vs. Control Groups

StageControl Group (Days)This compound Treated Group (Days)
Wound Healing13
Blastema Formation47
Differentiation715

Case Studies and Research Findings

  • Triple-Negative Breast Cancer: A study highlighted that this compound significantly altered the phosphoproteome in FGFR2-addicted breast cancer cells, affecting proteins related to metabolism and cell adhesion . This underscores its potential as a therapeutic agent targeting FGFR signaling.
  • Atherosclerosis Development: Inhibiting FGFR signaling with this compound was shown to attenuate the development of atherosclerosis in animal models, suggesting broader implications for vascular diseases .
  • Neural Stem Cell Differentiation: this compound has been found to attenuate integrin β4-induced differentiation of neural stem cells, indicating its role in modulating stem cell behavior .

Propiedades

IUPAC Name

3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDVEAXZWJIOKB-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415361
Record name su5402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215543-92-3
Record name su5402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SU-5402
Reactant of Route 2
Reactant of Route 2
SU-5402
Reactant of Route 3
SU-5402
Reactant of Route 4
SU-5402
Reactant of Route 5
SU-5402
Reactant of Route 6
SU-5402

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.